3-Benzyloxy-2-bromo-9H-carbazole N-Carboxylic Acid tert-Butyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyloxy-2-bromo-9H-carbazole N-Carboxylic Acid tert-Butyl Ester is a synthetic organic compound with the molecular formula C24H22BrNO3 and a molecular weight of 452.34 g/mol . This compound is primarily used in scientific research and is known for its unique chemical structure, which includes a carbazole core substituted with benzyloxy and bromo groups, as well as a tert-butyl ester functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-2-bromo-9H-carbazole N-Carboxylic Acid tert-Butyl Ester typically involves multiple steps. One common synthetic route includes the following steps:
Benzyloxy Protection: The protection of the hydroxyl group with a benzyl group.
Esterification: The formation of the tert-butyl ester group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxy-2-bromo-9H-carbazole N-Carboxylic Acid tert-Butyl Ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the carbazole core.
Deprotection: The benzyloxy and tert-butyl ester groups can be removed under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Deprotection: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various carbazole derivatives, while deprotection reactions will result in the removal of the benzyloxy or tert-butyl ester groups .
Scientific Research Applications
3-Benzyloxy-2-bromo-9H-carbazole N-Carboxylic Acid tert-Butyl Ester is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving the interaction of carbazole derivatives with biological systems.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Benzyloxy-2-bromo-9H-carbazole N-Carboxylic Acid tert-Butyl Ester involves its interaction with specific molecular targets. The benzyloxy and bromo groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The tert-butyl ester group can also affect the compound’s solubility and stability .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-9H-carbazole: Lacks the benzyloxy and tert-butyl ester groups.
3-Benzyloxy-9H-carbazole: Lacks the bromo and tert-butyl ester groups.
9H-Carbazole-3-carboxylic acid tert-butyl ester: Lacks the bromo and benzyloxy groups.
Uniqueness
3-Benzyloxy-2-bromo-9H-carbazole N-Carboxylic Acid tert-Butyl Ester is unique due to the combination of its functional groups, which provide distinct chemical properties and reactivity. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
tert-butyl 2-bromo-3-phenylmethoxycarbazole-9-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrNO3/c1-24(2,3)29-23(27)26-20-12-8-7-11-17(20)18-13-22(19(25)14-21(18)26)28-15-16-9-5-4-6-10-16/h4-14H,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTHIWVZXJEDFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C3=CC(=C(C=C31)Br)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.